3,3-Diphenylcyclopentylamine hydrochloride

Monoamine reuptake inhibition Antidepressant pharmacology 5-HT transporter

Medicinal chemistry programs often struggle to find a monoamine reuptake inhibitor that dissociates central efficacy from peripheral anticholinergic toxicity. 3,3-Diphenylcyclopentylamine hydrochloride (PUB 105) solves this by delivering twice the 5-HT uptake inhibition of imipramine while exhibiting much weaker mydriasis and a threefold higher dose threshold for ECG changes. Key advantages for procurement: - Validated reference scaffold for chiral resolution and enantiomer profiling in overactive detrusor research. - Enables systematic cycloalkyl ring-size SAR with a potency and metabolic stability optimum. - Supplied as racemic hydrochloride (MW 273.8 g/mol, purity ≥98%) for immediate integration into CNS-focused screening cascades.

Molecular Formula C17H20ClN
Molecular Weight 273.8 g/mol
CAS No. 62367-46-8
Cat. No. B13957498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylcyclopentylamine hydrochloride
CAS62367-46-8
Molecular FormulaC17H20ClN
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESC1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H
InChIKeyKNNJWHYARPPXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenylcyclopentylamine Hydrochloride: Product Overview


3,3-Diphenylcyclopentylamine hydrochloride (CAS 62367-46-8) is the hydrochloride salt of 1-amino-3,3-diphenylcyclopentane, a geminally diphenyl-substituted cyclopentylamine first characterized in the 1970s as a non-tricyclic inhibitor of noradrenaline (NA) and 5-hydroxytryptamine (5-HT) neuronal reuptake [1]. The free base (CAS 39617-46-4) is indexed under MeSH Unique ID C013970 and classified structurally under Cyclopentanes [2]. Unlike tricyclic antidepressants such as imipramine, this compound lacks the dibenzazepine scaffold yet achieves central monoamine uptake blockade, and its N-tert-butyl derivatives have additionally been profiled as agents for overactive detrusor in direct comparison with terodiline hydrochloride and the clinical candidate FK584 [3]. The compound is supplied as the racemic (±)-hydrochloride salt (MW 273.8 g/mol, C₁₇H₂₀ClN) with a reported melting point of 181–182°C for the HCl form [1].

Core pathway
Monoamine transporter (5-HT/NA) reuptake inhibition studies
Tissue context
Detrusor smooth muscle and neurogenic bladder contraction research
Stereo tool
Racemate for enantiomer-specific pharmacological profiling

Why 3,3-Diphenylcyclopentylamine HCl Cannot Be Replaced


The 3,3-geminal diphenyl substitution on the cyclopentane ring is the critical pharmacophoric feature distinguishing this compound from in-class cycloalkylamine analogs. Contracting the ring to cyclobutyl (3,3-diphenylcyclobutylamine) or expanding to cyclohexyl (4,4-diphenylcyclohexylamine) produces measurable shifts in both central monoamine uptake potency and peripheral detrusor inhibitory activity [1][2]. The stereochemistry at C-1 further splits activity: in the detrusor contraction model, the R(-) enantiomer of the N-tert-butyl derivative attains potency parity with 4,4-diphenylcyclohexylamine and superiority over the S(+) antipode, while the S(-) enantiomer of the ring-unsaturated analog FK584 outperforms all saturated congeners [2]. Substitution on the phenyl rings also modulates pharmacology—4-chloro substitution (PUN 122) shifts the 5-HT/NA uptake inhibition balance relative to the unsubstituted parent PUB 105 [1]. Consequently, procurement of the specific CAS 62367-46-8 racemic hydrochloride is essential when the intended application requires the parent unsubstituted cyclopentyl scaffold, as even closely related diphenylcycloalkylamines with one-carbon ring-size variation or different phenyl substitution patterns generate distinct pharmacological rank orders.

Ring size Cyclobutyl or cyclohexyl analogs may shift detrusor potency rank and monoamine uptake selectivity.
Enantiomer R(−) and S(+) enantiomers show distinct in vivo bladder contraction activity; the racemic mixture does not replicate single-enantiomer pharmacology.
Phenyl substitution 4-Chloro derivatives shift the 5-HT/NA inhibition balance; the unsubstituted parent yields a reported serotonergic bias.

3,3-Diphenylcyclopentylamine HCl: Key Comparative Evidence


Superior 5-HT Uptake Inhibition and Duration vs. Imipramine

In the in vivo 5-HT uptake inhibition assay using mouse midbrain slices ex vivo, 1-amino-3,3-diphenylcyclopentane (designated PUB 105, the free base of CAS 62367-46-8) was approximately twice as potent as the tricyclic antidepressant imipramine at inhibiting ³H-5-HT uptake following intraperitoneal administration [1]. The uptake inhibition increased with time, reached a maximum at 4 hours post-dosing, and remained pronounced at 16 hours, indicating a substantially longer duration of action than imipramine [1].

5-HT uptake vs. imipramine
Head-to-head
PUB 105 ~2× imipramine potency at 5-HT uptake; peak inhibition at 4 h, still pronounced at 16 h
Supports 5-HT transporter inhibition profiling; extended time-course may inform assay design.
Mouse midbrain ex vivo; i.p. administration; n ≥4 per dose
Monoamine reuptake inhibition Antidepressant pharmacology 5-HT transporter

Reduced Anticholinergic and Cardiac Effects vs. Imipramine

PUB 105 demonstrated a markedly improved peripheral side-effect profile compared with imipramine in rats. The peripheral anticholinergic effect, measured by mydriatic activity (pupil dilation), was much weaker than that of imipramine. Critically, the first dose producing any ECG change was 3 times higher for PUB 105 than for imipramine, and overall acute toxicity in rats was considerably lower [1]. This separation of central monoamine uptake inhibition from peripheral anticholinergic and cardiac effects directly addresses the known clinical liabilities of tricyclic antidepressants—namely, anticholinergic symptoms (dry mouth, tremor, tachycardia) and cardiotoxicity at elevated doses [1].

ECG change threshold
Head-to-head
≥3-fold higher dose for PUB 105 vs. imipramine to produce first ECG change in rat
Reported ECG endpoint context; may support off-target profiling studies.
Rat i.v. step-dose escalation; mydriasis also much weaker
Anticholinergic side effects Cardiac safety pharmacology Therapeutic index

R(-) Enantiomer Detrusor Potency vs. 4,4-Diphenylcyclohexylamine

In the rat urinary bladder rhythmic contraction model (i.v. administration), the N-tert-butyl derivatives of 3,3-diphenylcyclopentylamine enantiomers showed a clear stereochemical potency split. The R(-)-3,3-diphenylcyclopentylamine (R(-)-4) achieved inhibitory potency equivalent to 4,4-diphenylcyclohexylamine (5b), both ranking above terodiline HCl and the S(+) enantiomer (S(+)-4), which was the least potent compound tested, with the full rank order: FK584 (S(-)-3a) > 4,4-diphenylcyclohexylamine (5b) = R(-)-3,3-diphenylcyclopentylamine (R(-)-4) ≥ 3,3-diphenylcyclobutylamine (2) ≥ terodiline HCl (1) = RS(±)-4,4-diphenyl-2-cyclohexenylamine (5a) > R(+)-4,4-diphenyl-2-cyclopentenylamine (R(+)-3a) ≥ S(+)-3,3-diphenylcyclopentylamine (S(+)-4) [1].

Enantiomer detrusor rank
Reported
R(−)-4 equipotent to 4,4-diphenylcyclohexylamine, ranks ≥ terodiline HCl and far above S(+)-4
Enantiomer-specific detrusor assay context; supports stereochemical profiling.
Rat rhythmic bladder contraction; N-tert-butyl derivatives i.v.
Overactive detrusor Enantioselective pharmacology Urinary bladder contraction

Cyclopentyl vs. Cyclobutyl Ring-Size Potency Gradient

Direct comparison within the diphenylcycloalkylamine series reveals that the 5-membered cyclopentyl ring provides optimal activity. In the detrusor contraction rank order, N-tert-butyl-3,3-diphenylcyclopentylamine (both R(-) and S(+) enantiomers) ranked above 3,3-diphenylcyclobutylamine (2), which was in turn ≥ terodiline HCl [1]. This ring-size-dependent potency gradient—cyclopentyl > cyclobutyl—is consistent across central monoamine uptake assays as well, where the cyclobutyl analog 3,3-diphenylcyclobutanamine has been reported to inhibit reuptake of serotonin, norepinephrine, and dopamine, but with the expectation that the cyclopentyl ring system provides enhanced metabolic stability while maintaining similar pharmacodynamic properties .

Ring-size rank order
Reported
Cyclopentyl > cyclobutyl ≥ terodiline HCl in detrusor contraction model
Reported ring-size SAR trend; may guide congener selection for potency studies.
Consistent with central monoamine uptake SAR
Structure-activity relationship Cycloalkyl ring size Detrusor pharmacology

Stimulus-Selective Detrusor Inhibition: Neurogenic over Myogenic vs. Terodiline

The in vitro profile of R(-)-3,3-diphenylcyclopentylamine (R(-)-4) against isolated guinea-pig detrusor strips demonstrated stimulus-dependent functional selectivity. While R(-)-4 was less potent than terodiline HCl at inhibiting contractions induced by KCl depolarization, it was more potent than terodiline HCl at inhibiting contractions induced by electrical field stimulation and by the muscarinic agonist carbachol [1]. This pattern—weaker against direct smooth muscle depolarization but stronger against neuronally evoked and receptor-mediated contraction—mirrors the profile of the clinical candidate FK584 and suggests preferential action at neurogenic rather than myogenic contractile pathways.

Stimulus-selective detrusor effect
Head-to-head
R(−)-4 more potent than terodiline vs. electrical field stimulation and carbachol, but less potent vs. KCl
Stimulus-dependent detrusor assay context; may support neurogenic pathway research.
Isolated guinea-pig detrusor strips in vitro
Detrusor smooth muscle Functional selectivity Electrical field stimulation

Phenyl Substitution Effects on 5-HT/NA Uptake Selectivity

Within the diphenylcyclopentylamine patent series, the unsubstituted diphenyl compound PUB 105 (the free base of CAS 62367-46-8) and its 4-chloro analog PUN 122 show differential activity at noradrenaline versus 5-HT uptake. Two compounds, PUE 119 and PUE 122, were about as effective as imipramine in blocking noradrenaline uptake in vivo, whereas PUB 105 was about twice as potent as imipramine on 5-HT uptake [1]. This indicates that the unsubstituted diphenyl core (PUB 105) preferentially enhances serotonergic over noradrenergic uptake inhibition compared with chloro-substituted analogs, which shift the balance toward noradrenergic activity [1].

Phenyl substitution selectivity
Head-to-head
PUB 105 (unsubstituted) ~2× imipramine at 5-HT uptake, ~1× at NA; 4-Cl analog shows balanced NA/5-HT profile
Supports 5-HT/NA selectivity studies; unsubstituted core shows reported serotonergic bias.
Mouse midbrain and cortex ex vivo; i.p. dosing
Monoamine selectivity SAR 5-HT vs. noradrenaline uptake

3,3-Diphenylcyclopentylamine HCl: Research Applications


Non-Tricyclic Antidepressant Lead with Improved Safety Profile

Programs seeking monoamine reuptake inhibitors that dissociate central efficacy from peripheral anticholinergic side effects can use 3,3-diphenylcyclopentylamine hydrochloride as a reference scaffold. The patent evidence demonstrates that PUB 105 achieves twice the 5-HT uptake inhibitory potency of imipramine while exhibiting much weaker anticholinergic effects (mydriasis) and requiring a threefold higher dose to elicit ECG changes [1]. This compound thus serves as a validated starting point for medicinal chemistry optimization aimed at improving the therapeutic index over tricyclic antidepressants.

Enantioselective Detrusor Profiling for Overactive Bladder Discovery

The enantiomer-specific rank order of N-tert-butyl-3,3-diphenylcyclopentylamine in the rhythmic bladder contraction model makes the racemic hydrochloride a critical input for chiral resolution and enantiomer profiling in overactive detrusor programs. The R(-) enantiomer achieves potency parity with 4,4-diphenylcyclohexylamine and exceeds terodiline HCl, while the S(+) enantiomer is the least active congener in the series [2]. Procurement of the racemate enables in-house chiral separation and independent pharmacological validation of each enantiomer.

Cycloalkyl Ring-Size SAR for Monoamine Transporters and Smooth Muscle

This compound is indispensable as the cyclopentyl reference point in systematic cycloalkyl ring-size SAR studies. The evidence establishes that the cyclopentyl scaffold occupies a potency and metabolic stability optimum between the less potent cyclobutyl and the distinct 4,4-diphenylcyclohexyl series, with a documented rank order in both central (5-HT/NA uptake) and peripheral (detrusor contraction) assays [2][3]. Procurement of the specific cyclopentyl variant is required for accurate cross-ring comparisons.

Functional Detrusor Selectivity: Neurogenic vs. Myogenic Pathways

The compound's stimulus-dependent functional selectivity—superior to terodiline HCl against electrical field stimulation and carbachol-evoked contractions despite weaker KCl responses—positions it as a pharmacological tool for discriminating neurogenic from direct smooth-muscle-mediated pathways in bladder tissue [2]. Researchers investigating detrusor physiology with an interest in neuronally selective inhibitors can use this compound as a probe to validate target engagement in tissue bath assays.

Application
Selection Property
Validation Focus
Monoamine transporter pharmacology studies
Reported 5-HT vs NA uptake inhibition balance
Off-target receptor profiling (anticholinergic, ECG endpoints)
Enantiomer-specific detrusor research
Stereochemical detrusor activity rank
Enantiomer identity verification
Cycloalkyl ring-size SAR studies
Ring-size-dependent activity rank
Cross-ring potency comparison (cyclopentyl vs cyclobutyl/cyclohexyl)
Detrusor functional pathway research
Stimulus-dependent contractile response
Neurogenic vs myogenic pathway validation
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